molecular formula C19H15N3O3S B2557984 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide CAS No. 1797267-86-7

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2557984
CAS No.: 1797267-86-7
M. Wt: 365.41
InChI Key: PEOSXTQOUBHTTL-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Compounds related to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide have been investigated for their potential anticancer properties. A study by Ravinaik et al. (2021) synthesized similar compounds and evaluated them against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives showed higher anticancer activities compared to the reference drug etoposide (Ravinaik et al., 2021).

Insensitive Energetic Materials

Research by Yu et al. (2017) focused on the synthesis of derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, closely related to the target compound, for use as insensitive energetic materials. These compounds demonstrated moderate thermal stabilities and insensitivity to impact and friction, making them potentially superior to traditional explosives like TNT (Yu et al., 2017).

Antiplasmodial Activities

Hermann et al. (2021) explored N-acylated furazan-3-amines for their activity against Plasmodium falciparum strains. They revealed that the nature of the acyl moiety in these compounds significantly influences their activity and cytotoxicity. This research highlights the potential application of such compounds in treating malaria (Hermann et al., 2021).

Antibacterial and Antifungal Activities

Jafari et al. (2017) synthesized 1,3,4-oxadiazole derivatives, which are structurally related to the target compound. These derivatives were evaluated for their antibacterial and antifungal activities, with some compounds showing significant effectiveness against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Photochemical Synthesis

A study by Buscemi et al. (2001) reported a photochemical methodology for synthesizing 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles, which are chemically related to the target compound. This research contributes to the field of synthetic chemistry, providing new methods for preparing complex heterocyclic compounds (Buscemi et al., 2001).

Antiviral Activities

Flefel et al. (2012) synthesized novel heterocyclic compounds based on furan derivatives and evaluated them for anti-avian influenza virus (H5N1) activity. Some of these compounds exhibited promising antiviral activity, demonstrating the potential of furan-based compounds in antiviral research (Flefel et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties could be assessed through laboratory testing and computational predictions .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, and investigating its safety and environmental impact .

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-12-9-16(26-11-12)19(23)20-14-6-3-2-5-13(14)10-17-21-18(22-25-17)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOSXTQOUBHTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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